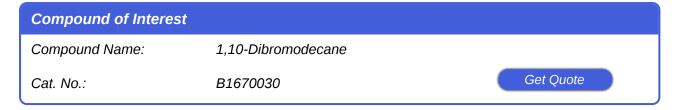


# Crystal Structure of 1,10-Dibromodecane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of **1,10-dibromodecane**, a versatile  $\alpha$ , $\omega$ -dihaloalkane utilized as a building block in organic synthesis and materials science. Understanding its solid-state structure is crucial for predicting its reactivity, physical properties, and potential applications in areas such as polymer chemistry and the synthesis of pharmaceutical intermediates.

# **Crystallographic Data Summary**

The crystal structure of **1,10-dibromodecane** has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data is presented in the table below for easy reference and comparison.



Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c
Unit Cell Dimensions	
a	5.4574 Å
b	5.2814 Å
С	21.088 Å
β	92.897°
Volume	607.5 Å <sup>3</sup>
Formula Units per Unit Cell (Z)	2

## **Experimental Protocols**

While the specific experimental details from the primary literature were not fully accessible, this section outlines a generalized, representative protocol for the synthesis, crystallization, and crystallographic analysis of **1,10-dibromodecane** based on established methodologies for small organic molecules.

## Synthesis of 1,10-Dibromodecane

A common method for the synthesis of **1,10-dibromodecane** is through the bromination of **1,10-decaned**.

#### Materials:

- 1,10-decanediol
- 48% aqueous hydrobromic acid
- Octane
- 85% v/v Sulfuric acid (for washing)



- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate (for drying)

#### Procedure:

- A mixture of 1,10-decanediol, an excess of 48% aqueous hydrobromic acid, and octane is heated to approximately 145-150°C with vigorous stirring. A Dean-Stark trap can be used to remove the water formed during the reaction.
- The reaction is monitored until completion, typically over several hours.
- After cooling, the organic phase is separated and washed with cold 85% sulfuric acid to remove unreacted alcohol and byproducts.
- The organic layer is then neutralized with a sodium bicarbonate solution, washed with water, and dried over anhydrous magnesium sulfate.
- The solvent (octane) is removed under reduced pressure, and the crude 1,10dibromodecane can be purified by distillation or recrystallization to yield the final product.

## **Single Crystal Growth**

Obtaining single crystals suitable for X-ray diffraction is a critical step. For a low-melting solid like **1,10-dibromodecane** (melting point 25-27 °C), several techniques can be employed.

### Slow Evaporation:

- A saturated solution of purified 1,10-dibromodecane is prepared in a suitable solvent (e.g., a short-chain alcohol or a hydrocarbon solvent) at a slightly elevated temperature.
- The solution is filtered to remove any particulate matter.
- The clear solution is placed in a loosely covered container to allow for slow evaporation of the solvent at a constant, controlled temperature (often at or slightly below room temperature).



 Over time, as the solvent evaporates and the solution becomes supersaturated, single crystals may form.

## Slow Cooling:

- A saturated solution of 1,10-dibromodecane is prepared in a suitable solvent at an elevated temperature.
- The hot, saturated solution is filtered and then allowed to cool slowly and undisturbed to room temperature, or even lower temperatures in a refrigerator.
- The decrease in solubility upon cooling can lead to the formation of well-defined single crystals.

## **Single-Crystal X-ray Diffraction Analysis**

#### Data Collection:

- A suitable single crystal of 1,10-dibromodecane is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.
- The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal degradation.
- The diffractometer, equipped with a radiation source (e.g., Mo K $\alpha$ ,  $\lambda$  = 0.71073 Å or Cu K $\alpha$ ,  $\lambda$  = 1.54184 Å) and a detector, is used to collect a series of diffraction images as the crystal is rotated.
- The collected data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

### Structure Solution and Refinement:

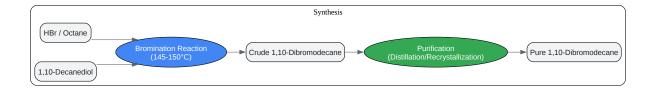
- The processed diffraction data are used to determine the unit cell parameters and the space group.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.



- This initial model is then refined against the experimental data using least-squares methods.
   This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
- The quality of the final refined structure is assessed using metrics such as the R-factor, goodness-of-fit, and the analysis of the residual electron density map.

## **Visualizations**

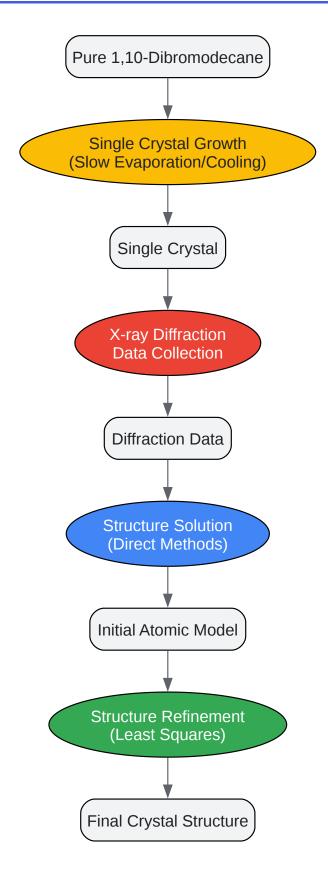
The following diagrams illustrate the general workflow for the synthesis and structural determination of **1,10-dibromodecane**.



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Caption: Synthetic route to **1,10-dibromodecane**.





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Caption: Workflow for crystal structure determination.



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